Mefenidramium metilsulfate

Description

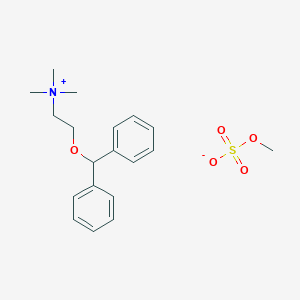

Structure

3D Structure of Parent

Properties

CAS No. |

4858-60-0 |

|---|---|

Molecular Formula |

C19H27NO5S |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate |

InChI |

InChI=1S/C18H24NO.CH4O4S/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5-6(2,3)4/h4-13,18H,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

GTXRVYHDUSRDFT-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-] |

Other CAS No. |

4858-60-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

Synonyms |

mefenidramium metilsulfate; Mefenidraminum; 2-benzhydryloxyethyl(trimethyl)ammonium; 2-benzhydryloxyethyl(trimethyl)azanium |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Mefenidramium Metilsulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium salt. This technical guide provides a comprehensive overview of its synthesis pathway, focusing on the core chemical reactions, experimental procedures, and quantitative data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The primary route for the synthesis of this compound is through a well-established organic reaction known as the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkylating agent. In this specific synthesis, the tertiary amine is 2-(diphenylmethoxy)-N,N-dimethylethanamine (also known as diphenhydramine free base), and the alkylating agent is dimethyl sulfate .

The reaction is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. This results in the formation of a new carbon-nitrogen bond and the creation of the positively charged quaternary ammonium cation, Mefenidramium. The metilsulfate anion serves as the counter-ion.

Synthesis of the Precursor: 2-(diphenylmethoxy)-N,N-dimethylethanamine

The starting material, 2-(diphenylmethoxy)-N,N-dimethylethanamine, can be obtained from its commercially available hydrochloride salt (diphenhydramine hydrochloride) through neutralization.

Experimental Protocol:

-

Dissolve 0.01 mol of diphenhydramine hydrochloride in 20 mL of water.

-

Add a solution of potassium carbonate to the mixture until the pH reaches 9.

-

Perform a liquid-liquid extraction of the aqueous solution three times using benzene as the organic solvent.

-

Combine the organic extracts and dry them over anhydrous calcium chloride for 12 hours.

-

Remove the solvent by simple distillation to yield the 2-(diphenylmethoxy)-N,N-dimethylethanamine free base.

Quaternization Reaction: Synthesis of this compound

While a specific, detailed experimental protocol with quantitative yields for the reaction of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate is not extensively detailed in publicly available literature, a general procedure for the N-alkylation of this amine can be adapted. The reaction is typically carried out in a polar aprotic solvent.

General Experimental Protocol (Conventional Method):

A general procedure for the N-alkylation of 2-(diphenylmethoxy)-N,N-dimethylethanamine with an alkylating agent involves dissolving the amine in a suitable polar aprotic solvent, followed by the addition of the alkylating agent (in this case, dimethyl sulfate). The reaction mixture is then typically heated for a specific duration to drive the reaction to completion.

Purification of the final product is crucial to remove any unreacted tertiary amine and other impurities. Common purification techniques for quaternary ammonium salts include precipitation and crystallization. For instance, the product can be precipitated or crystallized from a solvent system like ethanol and diethyl ether.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C19H27NO5S | [1][2] |

| Molecular Weight | 381.49 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% (typical for commercially available samples) | [1] |

| Melting Point | 135-136 °C (recrystallized from Ethanol/Diethyl ether) | [2] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Mefenidramium Metilsulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenidramium metilsulfate, a quaternary ammonium compound, is recognized for its action as a local antihistamine. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and mechanism of action. This document collates available quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes its key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis.

Chemical and Physical Properties

This compound is the salt formed between the Mefenidramium cation and a methyl sulfate anion. The quaternary ammonium structure of the cation is central to its chemical behavior and biological activity.

| Property | Value | Reference |

| IUPAC Name | 2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate | [1][2] |

| CAS Number | 4858-60-0 | [3][4] |

| Molecular Formula | C₁₉H₂₇NO₅S | [1][4] |

| Molecular Weight | 381.49 g/mol | [1][5] |

| Appearance | Solid powder | [4] |

| Melting Point | 135-136 °C | [3] |

| Elemental Analysis | C: 59.82%, H: 7.13%, N: 3.67%, O: 20.97%, S: 8.40% | [4] |

| Topological Polar Surface Area | 84 Ų | [1] |

Synthesis

The primary method for the synthesis of this compound is through a nucleophilic substitution reaction known as the Menshutkin reaction.[6] This involves the quaternization of a tertiary amine with an alkylating agent.

Reaction Scheme

The synthesis involves the reaction of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of dimethyl sulfate, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium cation, Mefenidramium. The displaced methyl sulfate group acts as the counter-ion.

References

The Pharmacological Profile of Mefenidramium Metilsulfate: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the anticipated pharmacological profile of Mefenidramium metilsulfate based on its classification as a topical antihistamine. It is intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this guide utilizes representative data and experimental protocols for compounds in the same therapeutic class to illustrate the key aspects of its pharmacological assessment.

Introduction

This compound is a quaternary ammonium compound classified as a topical antihistamine.[1][2] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[2][3] This action blocks the effects of histamine in the skin, thereby alleviating symptoms of local allergic reactions, such as itching and swelling. The synthesis of this compound is typically achieved through the quaternization of 2-(diphenylmethoxy)-N,N-dimethylethanamine with dimethyl sulfate, a process known as the Menshutkin reaction.[1] This technical guide outlines the expected pharmacodynamic and pharmacokinetic properties of this compound, along with standard experimental methodologies used to characterize such a compound.

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its interaction with the histamine H1 receptor.

Mechanism of Action

This compound acts as a competitive antagonist at histamine H1 receptors. By binding to these receptors on sensory nerves and small blood vessels in the skin, it prevents histamine from exerting its pro-inflammatory effects. This blockade leads to a reduction in itching (pruritus), redness (erythema), and swelling (edema) associated with localized allergic reactions.

Receptor Binding Affinity

| Compound | Receptor Binding Affinity (Ki) at H1 Receptor (nM) |

| This compound | Data not available |

| Diphenhydramine | 1-3 |

| Loratadine | 3-6 |

| Cetirizine | 2-5 |

| Fexofenadine | 10-20 |

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the histamine H1 receptor and the inhibitory action of an antagonist like this compound.

Pharmacokinetics (Topical Administration)

The pharmacokinetic profile of a topically applied drug like this compound is crucial for determining its local availability and systemic exposure.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: As a quaternary ammonium salt, this compound is expected to have low systemic absorption through intact skin. Its positive charge generally limits its ability to passively diffuse across the lipid-rich stratum corneum.

-

Distribution: Following topical application, the majority of the drug is expected to remain in the epidermis and dermis, with minimal distribution to systemic circulation.

-

Metabolism: Any absorbed fraction of the compound may undergo metabolism in the liver.

-

Excretion: The primary route of excretion for systemically absorbed quaternary ammonium compounds is typically renal.

The following table provides a hypothetical summary of key pharmacokinetic parameters for a topical formulation.

| Parameter | Value |

| Absorption | |

| Cmax (plasma) | < 1 ng/mL |

| Tmax (plasma) | 2-4 hours |

| Distribution | |

| Protein Binding | Data not available |

| Elimination | |

| Half-life (t½) | Data not available |

| Excretion | Primarily renal (for absorbed fraction) |

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram outlines a typical workflow for assessing the skin permeation of a topical drug.

Preclinical Efficacy Models

Animal models are essential for evaluating the in vivo efficacy of topical antihistamines.

Animal Models for Pruritus

A common model involves inducing pruritus (itching) in rodents or other animals through the intradermal injection of histamine or other pruritogens. The efficacy of a topical formulation of this compound would be assessed by its ability to reduce scratching behavior in the treated animals.

The following table presents hypothetical data from such a study.

| Treatment Group | Mean Number of Scratches (in 30 min) | % Inhibition of Scratching |

| Vehicle Control | 150 | - |

| This compound (1%) | 60 | 60% |

| This compound (2%) | 30 | 80% |

| Positive Control (e.g., topical corticosteroid) | 25 | 83% |

Experimental Workflow for a Preclinical Efficacy Study

The diagram below illustrates the workflow for an animal study on allergic dermatitis.

Experimental Protocols

Detailed and standardized protocols are necessary to ensure the reproducibility of pharmacological studies.

In Vitro Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Cell membranes expressing recombinant human H1 receptors.

-

Radioligand: [³H]-pyrilamine (a known H1 antagonist).

-

This compound (test compound).

-

Non-specific binding control: Mepyramine (unlabeled).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, [³H]-pyrilamine, and either buffer (for total binding), this compound (at various concentrations), or excess mepyramine (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Model of Histamine-Induced Pruritus in Mice

Objective: To evaluate the anti-pruritic efficacy of topical this compound.

Materials:

-

Male ICR mice.

-

This compound topical formulation (e.g., 1% and 2% cream).

-

Vehicle control cream.

-

Histamine solution for intradermal injection.

-

Observation chambers with video recording capabilities.

Procedure:

-

Acclimatize mice to the observation chambers.

-

Shave a small area on the rostral back of each mouse.

-

Apply the this compound formulation, vehicle, or a positive control to the shaved area.

-

After a predetermined absorption period (e.g., 30-60 minutes), administer an intradermal injection of histamine into the treated area.

-

Immediately place the mice back into the observation chambers and record their behavior for 30 minutes.

-

Review the video recordings and count the number of scratching bouts directed at the injection site.

-

Compare the mean number of scratches between the different treatment groups.

-

Calculate the percentage inhibition of scratching for the active treatment groups relative to the vehicle control group.

Conclusion

This compound is a topical antihistamine that is expected to act as a potent and selective antagonist of the histamine H1 receptor. Its quaternary ammonium structure likely results in low systemic absorption, making it a suitable candidate for local treatment of allergic skin conditions. While specific quantitative data on its pharmacological profile is not widely available, this guide provides a framework for the types of studies and data that are essential for its full characterization. Further research, including in vitro binding and skin permeation studies, in vivo efficacy models, and well-controlled clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound.

References

No Information Available on "Mefenidramium metilsulfate"

A comprehensive search of scientific literature and databases has yielded no information on a compound named "Mefenidramium metilsulfate." This suggests that the name may be incorrect, represent a very new or non-publicly disclosed substance, or be a non-standard nomenclature.

For researchers, scientists, and drug development professionals seeking information, the absence of data on "this compound" prevents the creation of an in-depth technical guide as requested. Key aspects such as in vitro activity, experimental protocols, and signaling pathways cannot be detailed without foundational research.

It is possible that the requested compound name is a misspelling or a synonym for a different substance. For instance, the suffix "-metilsulfate" is similar to "methylsulfate," which is found in other drug names. One such example is "neostigmine metilsulfate," a compound listed in some pharmaceutical databases.[1]

Without further clarification or alternative nomenclature for "this compound," it is not possible to provide the requested technical guide, including data tables and visualizations. Researchers interested in this specific compound may need to consult internal documentation or proprietary databases if the substance is under development and not yet in the public domain.

References

Mefenidramium Metilsulfate: A Technical Whitepaper on Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefenidramium metilsulfate is a quaternary ammonium compound recognized for its therapeutic action as an antihistamine. Its pharmacological profile is characterized by the blockade of histamine H1 receptors, which underlies its utility in mitigating allergic reactions. Furthermore, its chemical structure confers anticholinergic properties, leading to the antagonism of muscarinic acetylcholine receptors. This dual activity is central to its mechanism of action and clinical effects. Despite its established use, publicly available quantitative data on the specific binding affinities of this compound for these receptors is limited. This document provides a comprehensive overview of its receptor interactions, details generalized experimental protocols for assessing receptor binding affinity, and visualizes the pertinent signaling pathways.

Introduction

Mefenidramium, the active moiety of this compound, is a quaternary ammonium derivative of diphenhydramine. This structural feature, specifically the permanently charged quaternary nitrogen, is expected to reduce its ability to cross the blood-brain barrier compared to its tertiary amine counterpart, potentially leading to a lower incidence of central nervous system side effects such as drowsiness. The primary therapeutic effects of Mefenidramium are mediated through its competitive antagonism at histamine H1 receptors. Additionally, it exhibits activity at muscarinic acetylcholine receptors, contributing to its overall pharmacological profile.

Receptor Binding Profile

The principal molecular targets for this compound are histamine H1 receptors and muscarinic acetylcholine receptors.

-

Histamine H1 Receptor: As a histamine H1 receptor antagonist, Mefenidramium competitively inhibits the binding of endogenous histamine to these receptors. This action prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of phospholipase C and a subsequent increase in intracellular calcium levels, thereby mitigating the physiological manifestations of an allergic response.

-

Muscarinic Acetylcholine Receptors: The quaternary ammonium structure of Mefenidramium imparts anticholinergic properties, allowing it to act as an antagonist at muscarinic acetylcholine receptors. This blockade of acetylcholine at muscarinic receptors contributes to some of its therapeutic effects and potential side effects.

Quantitative Binding Affinity Data

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Ki, Kd, or IC50 values) for this compound at histamine or muscarinic receptors. To provide context, Table 1 presents a range of binding affinities for other well-characterized first-generation H1 antagonists.

| Compound | Receptor | Ki (nM) |

| Diphenhydramine | Histamine H1 | 1 - 10 |

| Chlorpheniramine | Histamine H1 | 0.5 - 5 |

| Promethazine | Histamine H1 | 0.1 - 1 |

| Mefenidramium | Histamine H1 | Data not available |

| Diphenhydramine | Muscarinic (M1-M5) | 100 - 1000 |

| Mefenidramium | Muscarinic (M1-M5) | Data not available |

Table 1: Representative Binding Affinities of First-Generation H1 Antagonists. Note: These values are approximate ranges from various sources and are provided for comparative purposes only. Specific values can vary based on experimental conditions.

Experimental Protocols for Receptor Binding Assays

The following sections describe generalized methodologies for determining the receptor binding affinity of a compound like this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H1 receptor.

3.1.1. Materials

-

Radioligand: [3H]-Pyrilamine or [3H]-Mepyramine (a well-characterized H1 antagonist).

-

Membrane Preparation: Membranes from cells expressing recombinant human H1 receptors (e.g., CHO-K1 or HEK293 cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 1 µM Mepyramine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Counter.

3.1.2. Procedure

-

Incubation: In a multi-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Muscarinic Receptors

A similar competitive binding assay can be used to determine the affinity for muscarinic receptor subtypes.

3.2.1. Materials

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).

-

Membrane Preparation: Membranes from cells expressing specific recombinant human muscarinic receptor subtypes (M1-M5).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM Atropine).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

3.2.2. Procedure and Data Analysis The procedure and data analysis are analogous to the H1 receptor binding assay described above, with appropriate adjustments for the specific receptor subtype and radioligand being used.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for determining receptor binding affinity.

Caption: Histamine H1 Receptor Signaling Pathway Antagonism.

Caption: Muscarinic Receptor (Gq/11-coupled) Antagonism.

Caption: General Radioligand Binding Assay Workflow.

Conclusion

This compound is a well-established antihistamine with a dual mechanism of action involving the antagonism of both histamine H1 and muscarinic acetylcholine receptors. While its qualitative pharmacological profile is understood, there is a notable absence of publicly available, specific quantitative binding affinity data. The experimental protocols outlined in this whitepaper provide a framework for generating such data, which would be invaluable for a more precise understanding of its potency and selectivity. Further research to quantify the binding affinities of Mefenidramium at its target receptors is warranted to fully characterize its pharmacological profile and to facilitate comparative analyses with other antihistaminic agents.

An In-depth Technical Guide to Mefenidramium Metilsulfate Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate, a quaternary ammonium compound, is a derivative of the first-generation antihistamine, diphenhydramine. Its chemical structure, featuring a permanently charged nitrogen atom, confers distinct pharmacological properties compared to its tertiary amine parent compound. This guide provides a comprehensive overview of this compound, its analogues, and derivatives, focusing on its dual-action mechanism as both a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. The content herein is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.

This compound is chemically designated as (2-(Diphenylmethoxy)ethyl)trimethylammonium methyl sulfate.[1][2] Its primary therapeutic indications have been for topical applications to alleviate pruritus and in the palliative treatment of seasonal rhinitis.[3]

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Histamine H1 Receptor Antagonism: As a derivative of diphenhydramine, a potent H1 antihistamine, this compound acts as an antagonist at histamine H1 receptors. By blocking the action of histamine, it mitigates the classic symptoms of allergic reactions, such as itching, vasodilation, and increased capillary permeability.[3] First-generation H1 antihistamines are known to act as inverse agonists, stabilizing the inactive conformation of the H1 receptor.[4]

-

Anticholinergic Activity: The quaternary ammonium structure of this compound results in significant anticholinergic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the effects of acetylcholine. This action contributes to side effects commonly associated with first-generation antihistamines, such as dry mouth and sedation, although the permanent charge on the quaternary amine is expected to limit its passage across the blood-brain barrier compared to its tertiary amine precursor, diphenhydramine.

Structure-Activity Relationship

The pharmacological activity of this compound and its analogues is intrinsically linked to their chemical structure. Key structural features include:

-

Diphenylmethoxy Moiety: This bulky, lipophilic group is a common feature among first-generation antihistamines and is crucial for high-affinity binding to the H1 receptor.

-

Quaternary Ammonium Head: The positively charged nitrogen atom is a key determinant of the compound's anticholinergic activity at muscarinic receptors. This permanent charge also generally reduces lipophilicity, which can decrease central nervous system penetration and associated side effects like drowsiness.

-

Ethylamine Linker: The two-carbon chain separating the diphenylmethoxy group and the nitrogen atom is a common structural motif in this class of antihistamines.

Alterations to these structural components can significantly impact the potency and selectivity of the compound for histamine versus muscarinic receptors.

Quantitative Pharmacological Data

Table 1: In Vitro Anticholinergic Potency of H1 Receptor Antagonists

| Compound | pA2 Value (Guinea Pig Trachealis Muscle) |

| Cyproheptadine | 8.2 ± 0.4 |

| Promethazine | >7.5 |

| Desloratadine | 6.8 ± 0.2 |

| Diphenhydramine | 6.6 ± 0.1 |

| Loratadine | 6.4 ± 0.1 |

| Chlorpheniramine | 5.9 ± 0.2 |

| Hydroxyzine | 5.5 ± 0.2 |

| Pyrilamine | 4.8 ± 0.4 |

| Fexofenadine | Inactive |

| Cetirizine | Inactive |

Data from: Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology, 506(3), 257-264.

Table 2: In Vivo Anticholinergic Activity of H1 Receptor Antagonists

| Compound | Anticholinergic Activity (Anesthetized Rats) |

| Cyproheptadine | +++ |

| Promethazine | +++ |

| Desloratadine | ++ |

| Loratadine | + |

| Diphenhydramine | + |

| Chlorpheniramine | Inactive |

| Hydroxyzine | Inactive |

| Pyrilamine | Inactive |

| Fexofenadine | Inactive |

| Cetirizine | Inactive |

Activity is qualitatively ranked based on the ability to antagonize acetylcholine-induced hypotension. Data from: Orzechowski, R. F., et al. (2005).

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of this compound are not widely published. However, the following sections outline general methodologies applicable to this class of compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of its tertiary amine precursor, 2-(diphenylmethoxy)-N,N-dimethylethanamine (diphenhydramine). This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on an alkylating agent.[3]

General Protocol for Quaternization:

-

Reactant Preparation: Dissolve 2-(diphenylmethoxy)-N,N-dimethylethanamine in a suitable polar aprotic solvent (e.g., acetone, acetonitrile).

-

Alkylation: Add a stoichiometric equivalent of dimethyl sulfate to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, the quaternary ammonium salt product, this compound, will often precipitate out of the solution. The product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final, high-purity compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

In Vitro Pharmacological Testing

4.2.1. Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine) and varying concentrations of the test compound (this compound or its analogues).

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2.2. Muscarinic Receptor Binding Assay

A similar radioligand binding assay can be performed to determine the affinity for muscarinic receptors, using a radiolabeled muscarinic antagonist (e.g., [3H]-quinuclidinyl benzilate) and membrane preparations from tissues or cells rich in muscarinic receptors.

4.2.3. Functional Antagonism Assay (Schield Analysis)

This assay measures the functional antagonism of a compound against an agonist-induced response in an isolated tissue preparation.

-

Tissue Preparation: Isolate a suitable tissue, such as guinea pig ileum or trachea, which contracts in response to histamine or a muscarinic agonist (e.g., carbachol). Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (histamine or carbachol).

-

Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist (this compound) for a defined period to allow for equilibration.

-

Second Agonist Dose-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Data Analysis: The antagonist should cause a parallel rightward shift of the agonist dose-response curve. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. By repeating this procedure with several antagonist concentrations, a Schild plot can be constructed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold dose ratio.

Signaling Pathways

Histamine H1 Receptor Signaling

This compound, as an H1 receptor antagonist, blocks the downstream signaling cascade initiated by histamine binding. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.

Muscarinic Acetylcholine Receptor Signaling

This compound also acts as an antagonist at muscarinic acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins. M1, M3, and M5 receptors couple to Gq/11, leading to a similar signaling cascade as the H1 receptor. M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.

Conclusion

This compound represents an interesting pharmacological agent with a dual mechanism of action, targeting both histamine H1 and muscarinic acetylcholine receptors. Its quaternary ammonium structure distinguishes it from its parent compound, diphenhydramine, likely altering its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier. While specific quantitative data on its receptor affinities are not extensively documented in publicly available literature, the information on related compounds provides a solid framework for understanding its expected pharmacological properties. The general experimental protocols outlined in this guide can be adapted for the synthesis and in vitro characterization of this compound and its analogues. Further research is warranted to fully elucidate the quantitative pharmacology and therapeutic potential of this and related compounds.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Mefenidramium Metilsulfate

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mefenidramium Metilsulfate. The presented methodology is adapted from a validated method for a structurally related compound, Tiemonium methylsulphate, and serves as a robust starting point for the development and validation of an analytical procedure for this compound in pharmaceutical formulations.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a quaternary ammonium compound with antimuscarinic properties, utilized for its spasmolytic effects. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of pharmaceutical products containing this active ingredient. This application note details an isocratic reversed-phase HPLC method with UV detection, which can be optimized and validated for the determination of this compound.

Experimental Protocol

This section outlines the necessary equipment, reagents, and procedures for the HPLC analysis.

2.1. Instrumentation and Chromatographic Conditions

The analysis is performed using a standard HPLC system equipped with a UV detector. The following table summarizes the chromatographic conditions.

| Parameter | Recommended Condition |

| HPLC System | Isocratic Pumping System, UV-Vis Detector, Autosampler, Column Oven |

| Column | X-Bridge C18 (or equivalent), 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: Methanol: 0.05M Potassium Dihydrogen Phosphate (20:5:80, v/v/v), pH adjusted to 3.0 ± 0.1 with Orthophosphoric Acid |

| Flow Rate | 1.5 mL/min |

| Detection Wavelength | 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

2.2. Reagents and Solutions

-

Acetonitrile (ACN): HPLC grade

-

Methanol (MeOH): HPLC grade

-

Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

-

Orthophosphoric Acid (H3PO4): Analytical grade

-

Water: HPLC grade or purified water

-

This compound Reference Standard

2.3. Preparation of Solutions

-

0.05M Potassium Dihydrogen Phosphate Buffer: Dissolve 6.8 g of KH2PO4 in 1000 mL of water.

-

Mobile Phase: Mix 200 mL of Acetonitrile, 50 mL of Methanol, and 800 mL of 0.05M Potassium Dihydrogen Phosphate buffer. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the expected linearity range (e.g., 2.0 to 20.0 µg/mL).

2.4. Sample Preparation (from Tablets)

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute a suitable aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation Parameters (Based on Tiemonium Methylsulphate Method)

The following table summarizes the validation parameters from the adapted method. These should be established specifically for this compound during method validation.

| Parameter | Result |

| Linearity Range | 2.0 - 20.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Mean Percentage Recovery | 100.25 ± 0.660 % |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

Results from the analysis should be tabulated for clarity. Below are example tables for presenting system suitability and assay results.

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N ≥ 2000 | |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6) |

Table 2: Assay Results for this compound Tablets

| Sample ID | Label Claim (mg) | Found Amount (mg) | % of Label Claim |

| Batch 1 | |||

| Batch 2 | |||

| Batch 3 |

Conclusion

The HPLC method described provides a reliable and efficient procedure for the determination of this compound in pharmaceutical dosage forms. As this method is adapted from a procedure for a related compound, it is imperative that a full method validation be performed according to ICH guidelines to ensure its suitability for its intended purpose. This includes, but is not limited to, specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Application Notes and Protocols for the Quantitative Analysis of Mefenidramium Metilsulfate in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Mefenidramium metilsulfate in plasma. The methodologies outlined below are based on established principles of bioanalytical method development and validation. While a specific validated method for this compound was not found in the public domain at the time of writing, the following protocol has been adapted from validated methods for structurally similar compounds, such as Ameziniummetilsulfate. It is imperative that this method undergoes a full validation according to the US Food and Drug Administration (FDA) and other relevant regulatory guidelines before its application in preclinical or clinical studies.[1][2]

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices, such as plasma, is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] This document describes a sensitive and specific method using High-Performance Liquid Chromatography (HPLC) with UV detection for the determination of this compound in plasma. The protocol includes procedures for sample preparation, chromatographic separation, and method validation.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Analytical grade reagents for buffer preparation (e.g., potassium phosphate monobasic, phosphoric acid)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

HPLC system equipped with a UV detector

-

Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

Chromatographic Conditions (Recommended Starting Point)

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined based on the UV spectrum of this compound |

| Injection Volume | 20 µL |

| Internal Standard | To be selected |

Protocol

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations for the calibration curve and QC samples.

-

Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution and vortex briefly.

-

Add 1 mL of a suitable organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane) for extraction.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability and reproducibility for its intended use.[3] The following parameters should be assessed during validation:

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention times of the analyte and IS. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy: within ±15% of the nominal value (±20% for LLOQ). Precision (CV%): ≤15% (≤20% for LLOQ). |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Data Presentation

Table 1: Summary of Validation Results (Hypothetical Data)

| Validation Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (Bias %) | -5.2% to 6.8% |

| Intra-day Precision (CV %) | 3.5% to 8.1% |

| Inter-day Precision (CV %) | 4.2% to 9.5% |

| Mean Recovery | 85.3% |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Short-Term Stability (24h, RT) | Stable |

| Long-Term Stability (-80°C, 30 days) | Stable |

| Freeze-Thaw Stability (3 cycles) | Stable |

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound in plasma.

References

- 1. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Bioanalytical Method Development and Validation Study of Neuroprotective Extract of Kashmiri Saffron Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): In Vivo Pharmacokinetics of Apocarotenoids and Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mefenidramium Metilsulfate Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium compound (QAC). QACs are a broad class of cationic surfactants that are widely used as disinfectants and antiseptics due to their ability to disrupt the cell membranes of microorganisms. In a cellular context, the primary mechanism of action for QACs involves the interaction of the positively charged quaternary ammonium head group with the negatively charged components of the cell membrane. This is followed by the penetration of the hydrophobic alkyl chains into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.

These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation.[1][2] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of viable cells.[2][5]

Data Presentation

The quantitative data generated from the MTT assay can be summarized in the following tables for clear comparison and determination of the half-maximal inhibitory concentration (IC50).

Table 1: Raw Absorbance Data at 570 nm

| Concentration of this compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Standard Deviation |

| 0 (Vehicle Control) | |||||

| Concentration 1 | |||||

| Concentration 2 | |||||

| Concentration 3 | |||||

| Concentration 4 | |||||

| Concentration 5 | |||||

| Concentration 6 | |||||

| Concentration 7 | |||||

| Concentration 8 |

Table 2: Percentage Cell Viability and IC50 Determination

| Concentration of this compound (µM) | Average Absorbance | % Cell Viability |

| 0 (Vehicle Control) | 100 | |

| Concentration 1 | ||

| Concentration 2 | ||

| Concentration 3 | ||

| Concentration 4 | ||

| Concentration 5 | ||

| Concentration 6 | ||

| Concentration 7 | ||

| Concentration 8 | ||

| IC50 Value (µM) |

Experimental Protocols

MTT Assay for Cytotoxicity of this compound

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected mammalian cell line.

Materials:

-

This compound

-

Selected mammalian cell line (e.g., A549, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1][2]

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cell line to about 80-90% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Perform serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

-

After 24 hours of cell attachment, carefully remove the culture medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for the compound, but without the compound) and a blank control (medium only, no cells).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Addition and Incubation:

-

Following the treatment period, carefully remove the medium containing the compound from each well.

-

Add 100 µL of fresh, serum-free medium to each well.

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[3][6] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

-

-

Solubilization of Formazan Crystals:

-

After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[1][6]

-

-

Absorbance Measurement:

Data Analysis:

-

Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate Percentage Cell Viability:

-

The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Determine IC50 Value:

Visualizations

Experimental Workflow

Caption: Workflow for the this compound cytotoxicity assay.

Hypothesized Signaling Pathway

Caption: Hypothesized pathway of QAC-induced cytotoxicity.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. broadpharm.com [broadpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Mefenidramium Metilsulfate in Preclinical Research

Introduction

Mefenidramium metilsulfate is a quaternary ammonium compound with antihistaminic and anticholinergic properties. Structurally related to diphenhydramine, it acts as a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist. Its primary applications are as an antispasmodic and smooth muscle relaxant. The quaternary ammonium structure of this compound is expected to limit its passage across the blood-brain barrier, potentially reducing central nervous system side effects like drowsiness, which are common with first-generation antihistamines.

These application notes provide proposed protocols for evaluating the efficacy of this compound in relevant animal models of disease. It is important to note that detailed studies of this compound in specific animal models are not extensively documented in publicly available scientific literature. Therefore, the following protocols are based on established methodologies for assessing compounds with similar mechanisms of action.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through two primary signaling pathways:

-

Histamine H1 Receptor Antagonism: Histamine, released from mast cells and basophils, binds to H1 receptors on various cells, including smooth muscle and endothelial cells. This binding activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to smooth muscle contraction and increased vascular permeability. DAG activates protein kinase C (PKC), contributing to inflammation. This compound competitively blocks the H1 receptor, preventing these downstream effects.

-

Muscarinic Acetylcholine Receptor Antagonism: Acetylcholine (ACh) binds to muscarinic receptors (primarily M2 and M3 in smooth muscle). M3 receptor activation, similar to H1 receptors, couples to Gq/11 proteins, leading to PLC activation and smooth muscle contraction. M2 receptor activation couples to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and promoting contraction. By blocking these receptors, this compound inhibits ACh-mediated smooth muscle contraction.

Diagram: Signaling Pathway of this compound

Caption: Mechanism of this compound.

Experimental Protocols

The following are proposed protocols for evaluating this compound in relevant animal models. Doses should be determined by appropriate dose-ranging studies.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Model of Allergic Airway Inflammation

This protocol is adapted from established ovalbumin (OVA)-induced asthma models in mice.[1][2][3]

Objective: To assess the ability of this compound to reduce airway inflammation and hyperresponsiveness.

Materials:

-

Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle control (e.g., saline)

-

Positive control (e.g., dexamethasone)

-

Nebulizer

-

Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

-

Materials for bronchoalveolar lavage (BAL) and tissue histology

Experimental Workflow:

Caption: Workflow for OVA-induced asthma model.

Procedure:

-

Sensitization: On days 0, 7, and 14, sensitize mice with intraperitoneal (i.p.) injections of 100 µg OVA emulsified in 1% aluminum hydroxide.[1]

-

Challenge and Treatment: From days 21 to 27, expose mice to an aerosol of 1% OVA for 30 minutes daily.[1]

-

Divide mice into treatment groups: Vehicle control, this compound (e.g., 1, 5, 10 mg/kg, i.p.), and positive control.

-

Administer treatments 30-60 minutes before each OVA challenge.

-

-

Assessment (Day 28): 24 hours after the final challenge:

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid. Analyze for total and differential cell counts (eosinophils, neutrophils, lymphocytes).

-

Histology: Perfuse and fix lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).

-

Data Presentation:

| Group | AHR (PenH) vs. Methacholine | Total BAL Cells (x10⁵) | Eosinophils (%) | Neutrophils (%) | Mucus Score |

| Naive | |||||

| Vehicle | |||||

| Mefenidramium (Low Dose) | |||||

| Mefenidramium (Mid Dose) | |||||

| Mefenidramium (High Dose) | |||||

| Dexamethasone |

Protocol 2: Evaluation of Antispasmodic and Antidiarrheal Activity

This protocol is based on the castor oil-induced diarrhea model in mice or rats.[4][5][6][7][8]

Objective: To assess the ability of this compound to inhibit gastrointestinal motility and secretions.

Materials:

-

Mice (e.g., Swiss albino) or Wistar rats, fasted for 18-24 hours with free access to water.

-

Castor oil

-

This compound

-

Vehicle control (e.g., saline or 0.5% CMC)

-

Positive control (e.g., Loperamide, 3-5 mg/kg)

-

Cages with absorbent paper lining

Experimental Workflow:

Caption: Workflow for castor oil-induced diarrhea model.

Procedure:

-

Preparation: Fast animals for 18-24 hours before the experiment, allowing free access to water.

-

Grouping and Dosing: Divide animals into treatment groups (n=6-8 per group). Administer the vehicle, this compound (e.g., 5, 10, 20 mg/kg, p.o.), or loperamide (5 mg/kg, p.o.).[8]

-

Induction: One hour after treatment, orally administer castor oil (0.5 mL for mice, 1 mL for rats) to each animal.[5][8]

-

Observation: Place each animal in an individual cage lined with pre-weighed absorbent paper. Observe for 4 hours.

-

Data Collection: Record the time to the first diarrheal dropping (onset). Count the total number of diarrheal droppings and measure the total weight of the wet feces.

-

Calculation: Calculate the percentage inhibition of defecation compared to the vehicle control group.

Data Presentation:

| Group | Onset of Diarrhea (min) | Total Number of Wet Feces | Total Weight of Wet Feces (g) | % Inhibition of Diarrhea |

| Vehicle | 0% | |||

| Mefenidramium (Low Dose) | ||||

| Mefenidramium (Mid Dose) | ||||

| Mefenidramium (High Dose) | ||||

| Loperamide |

Protocol 3: Evaluation of Antipruritic Activity

This protocol is a proposed model for inducing pruritus (itching) in mice.

Objective: To assess the ability of this compound to reduce scratching behavior.

Materials:

-

Mice (e.g., C57BL/6)

-

Pruritic agent (e.g., Compound 48/80 or histamine)

-

This compound

-

Vehicle control (saline)

-

Positive control (e.g., Diphenhydramine)

-

Observation chambers

Procedure:

-

Acclimatization: Acclimatize mice to individual observation chambers for at least 30 minutes before the experiment.

-

Grouping and Dosing: Divide animals into treatment groups. Administer vehicle, this compound (e.g., 1, 5, 10 mg/kg, i.p. or p.o.), or a positive control 30-60 minutes before induction.

-

Induction of Pruritus: Administer a subcutaneous or intradermal injection of a pruritic agent (e.g., histamine) into the rostral back or nape of the neck.

-

Observation: Immediately after induction, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.

Data Presentation:

| Group | Total Number of Scratches (in 30 min) | % Inhibition of Scratching |

| Vehicle | 0% | |

| Mefenidramium (Low Dose) | ||

| Mefenidramium (Mid Dose) | ||

| Mefenidramium (High Dose) | ||

| Diphenhydramine |

Disclaimer: The protocols described above are intended as examples for research purposes. All animal experiments must be conducted in accordance with institutional guidelines and approved by an appropriate ethics committee. The specific doses, timing, and endpoints should be optimized for each experimental setting.

References

- 1. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]

- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 4. 4.4. Castor-Oil-Induced Diarrhea [bio-protocol.org]

- 5. Castor Oil-Induced Diarrhea [bio-protocol.org]

- 6. pnfs.or.kr [pnfs.or.kr]

- 7. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Mefenidramium Metilsulfate for Anticholinergic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium derivative of diphenhydramine.[1][2][3] Its chemical structure, (2-(Diphenylmethoxy)ethyl)trimethylammonium methyl sulfate, confers a permanent positive charge, which theoretically limits its ability to cross the blood-brain barrier, making it a candidate for studies requiring peripherally selective anticholinergic activity.[4] This document provides a detailed overview of the potential applications and experimental protocols for investigating the anticholinergic properties of this compound. While specific experimental data for this compound is limited in publicly available literature, the following protocols and data are based on established methods for characterizing anticholinergic agents, particularly derivatives of diphenhydramine and other quaternary ammonium compounds.

Mechanism of Action: Anticholinergic Effects

This compound is hypothesized to act as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking these receptors, it inhibits the effects of acetylcholine in the peripheral nervous system. This action is the basis for its use as a topical antihistamine to reduce itching, as histamine-induced pruritus is partially mediated by cholinergic pathways.

Signaling Pathway of Muscarinic Acetylcholine Receptors

Caption: Antagonism of the M3 Muscarinic Receptor Signaling Pathway.

Data Presentation

The following tables present hypothetical yet representative data for a quaternary ammonium anticholinergic like this compound, based on known values for similar compounds.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| Atropine (non-selective) | 1.1 | 1.8 | 1.0 | 1.2 | 1.5 |

| Diphenhydramine | 25 | 150 | 30 | 100 | 80 |

| This compound (Expected) | >1000 | >2000 | ~500 | >2000 | >1500 |

| Ipratropium (quaternary) | 1.5 | 3.0 | 1.2 | 1.6 | 1.8 |

Note: The expected values for this compound indicate a likely lower affinity for muscarinic receptors compared to its parent compound, diphenhydramine, and significantly lower than the non-selective antagonist atropine, particularly at CNS-dominant receptor subtypes.

Table 2: Functional Antagonism in Guinea Pig Ileum Contraction Assay (pA2 values)

| Compound | Acetylcholine-induced Contraction | Histamine-induced Contraction |

| Atropine | 8.9 | Inactive |

| Diphenhydramine | 6.8 | 7.5 |

| This compound (Expected) | ~6.0 | ~7.2 |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 indicates greater potency. The expected values suggest that this compound would exhibit both anticholinergic and antihistaminic activity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol determines the binding affinity of this compound for muscarinic acetylcholine receptors.

Materials:

-

Cell membranes expressing human muscarinic receptors (M1-M5 subtypes)

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

-

This compound

-

Atropine (as a positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation fluid and vials

-

Microplate harvester and filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and atropine.

-

In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

-

Add [³H]-NMS to each well to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through filter mats using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Caption: Workflow for Muscarinic Receptor Binding Assay.

Protocol 2: In Vitro Functional Assay - Guinea Pig Ileum Contraction

This protocol assesses the functional anticholinergic activity of this compound by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.

Materials:

-

Guinea pig ileum segment

-

Organ bath system with a transducer and data acquisition system

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂

-

Acetylcholine (agonist)

-

This compound

-

Atropine (positive control)

Procedure:

-

Euthanize a guinea pig and dissect a segment of the terminal ileum.

-

Mount the ileum segment in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g).

-

Obtain a cumulative concentration-response curve for acetylcholine.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

-

Obtain a new concentration-response curve for acetylcholine in the presence of the antagonist.

-

Repeat steps 5-7 with increasing concentrations of this compound.

-

Construct Schild plots to determine the pA2 value, which quantifies the antagonist's potency.

Caption: Workflow for Guinea Pig Ileum Contraction Assay.

Conclusion

This compound presents an interesting subject for anticholinergic studies, particularly for applications requiring peripheral selectivity. The protocols outlined here provide a robust framework for characterizing its binding affinity and functional activity at muscarinic receptors. Researchers are encouraged to adapt these methodologies to their specific research questions, keeping in mind the need for appropriate controls and data analysis techniques to accurately determine the pharmacological profile of this compound.

References

Application Notes and Protocols for the Spectroscopic Characterization of Mefenidramium Metilsulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic techniques for the characterization of Mefenidramium metilsulfate. This document includes protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), complete with expected quantitative data and experimental workflows.

Introduction

This compound is a quaternary ammonium salt. Its chemical structure consists of a mefenidramium cation and a methyl sulfate anion. Accurate and thorough characterization of this compound is essential for quality control, stability studies, and formulation development in the pharmaceutical industry. Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity and purity of this compound.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₇NO₅S | --INVALID-LINK-- |

| Molecular Weight | 381.5 g/mol | --INVALID-LINK-- |

| CAS Number | 4858-60-0 | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

Spectroscopic Characterization

A multi-spectroscopic approach is recommended for the comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule. The benzhydryl moiety in this compound is the primary chromophore responsible for UV absorption.

Table 1: UV-Vis Spectroscopic Data

| Parameter | Expected Value |

| λmax (in Methanol) | ~ 258 nm[1] |

| Molar Absorptivity (ε) | Concentration-dependent |

Experimental Protocol:

-

Solvent Selection: Use a UV-grade solvent such as methanol.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to determine the linear range of absorbance. A typical concentration for λmax determination is in the range of 10-50 µg/mL.

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Correction: Use the solvent as a blank to zero the instrument.

-

Spectral Acquisition: Scan the sample solution over a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Diagram 1: Experimental workflow for UV-Vis spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 2: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Aliphatic C-H | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1480 | Quaternary Ammonium | C-N Bending |

| 1260-1000 | C-O (Ether) | Stretching |

| ~1250 and ~1060 | S=O (Sulfate) | Asymmetric & Symmetric Stretching |

| ~1000 | S-O (Sulfate) | Stretching |

| 750-700 and 700-650 | Aromatic C-H | Out-of-plane Bending |

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Spectral Acquisition: Place the sample in the spectrometer and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

Mefenidramium Metilsulfate: Application Notes and Protocols for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefenidramium metilsulfate is a quaternary ammonium compound. Structurally, it is a derivative of diphenhydramine (the active ingredient in Benadryl), suggesting it may possess anticholinergic and antihistaminic properties. As a permanently charged molecule, its pharmacokinetic and pharmacodynamic properties are expected to differ significantly from its tertiary amine precursor, diphenhydramine. These differences may include reduced permeability across the blood-brain barrier, potentially minimizing central nervous system side effects. This document provides detailed application notes and experimental protocols for the research use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₇NO₅S | [1] |

| Molecular Weight | 381.5 g/mol | [1] |

| CAS Number | 4858-60-0 | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% (typical) | [2] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and in the dark. | [2] |

| Synonyms | (2-(Diphenylmethoxy)ethyl)trimethylammonium methyl sulfate | [2][3] |

Proposed Mechanism of Action

Based on its structural similarity to diphenhydramine, this compound is hypothesized to act as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors. The quaternary ammonium structure, however, likely restricts its ability to cross the blood-brain barrier, suggesting its effects will be predominantly localized to the periphery.

Peripheral Histamine H1 Receptor Antagonism

Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells, including smooth muscle and endothelial cells. This binding initiates a signaling cascade leading to symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction. This compound is proposed to competitively block this interaction, thereby mitigating allergic and inflammatory responses.

Peripheral Muscarinic Acetylcholine Receptor Antagonism